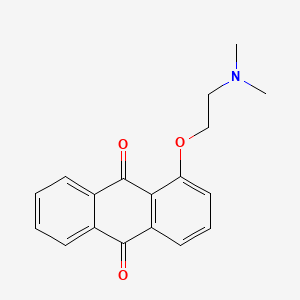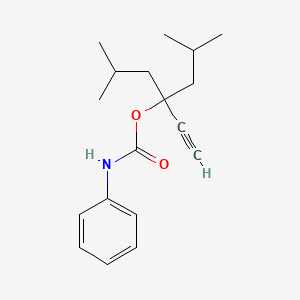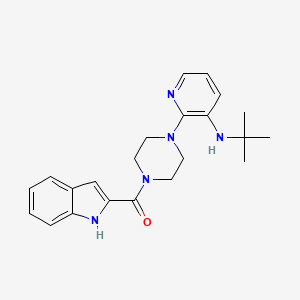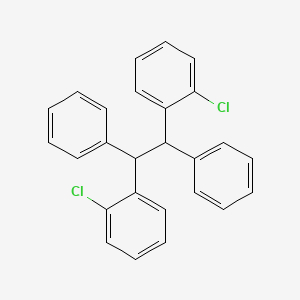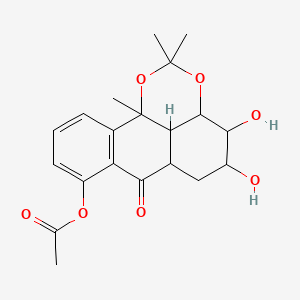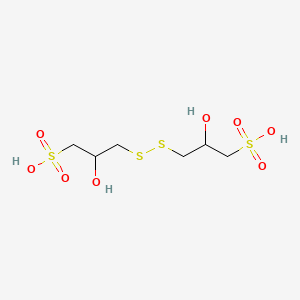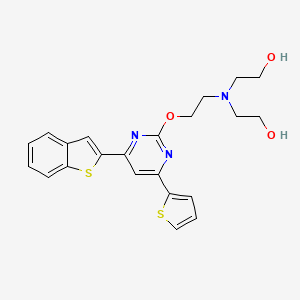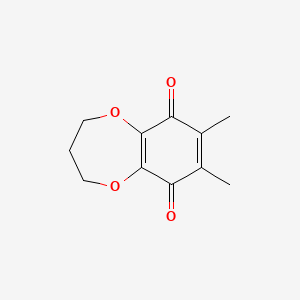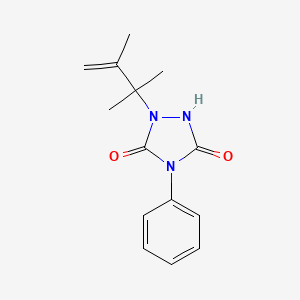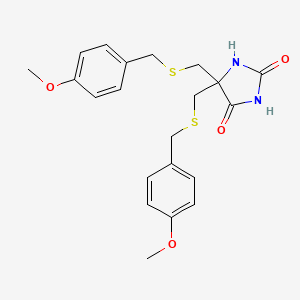
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, thioether, and imidazolidinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with formaldehyde and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The thioether groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinedione ring can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane: Similar structure but with bromomethyl groups instead of thioether groups.
5,5-Bis(2-aminothiazole) derivatives: Similar core structure but with thiazole rings instead of methoxyphenyl groups.
Uniqueness
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of both methoxyphenyl and thioether groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
142979-82-6 |
|---|---|
Fórmula molecular |
C21H24N2O4S2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
5,5-bis[(4-methoxyphenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O4S2/c1-26-17-7-3-15(4-8-17)11-28-13-21(19(24)22-20(25)23-21)14-29-12-16-5-9-18(27-2)10-6-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25) |
Clave InChI |
MDARUFYRRIQPHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


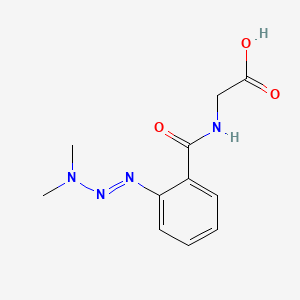
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)


